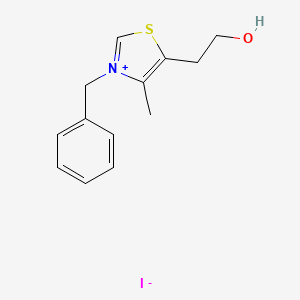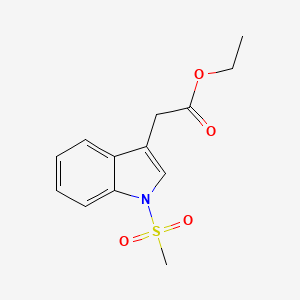![molecular formula C13H30NO2PS B12562551 S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate CAS No. 188916-65-6](/img/structure/B12562551.png)
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its potential use in nerve agent research and other specialized chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonochloridothioate with 2-(dibutylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{O-ethyl methylphosphonochloridothioate} + \text{2-(dibutylamino)ethanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield the corresponding phosphate derivative, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of organophosphorus chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in the context of nerve agent research.
Medicine: Research explores its potential therapeutic applications and toxicity.
Industry: It is used in the development of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. In the context of nerve agent research, it is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential toxic effects.
Comparaison Avec Des Composés Similaires
- S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
- O-ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is unique due to its specific dibutylaminoethyl group, which distinguishes it from similar compounds like S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
Propriétés
Numéro CAS |
188916-65-6 |
|---|---|
Formule moléculaire |
C13H30NO2PS |
Poids moléculaire |
295.42 g/mol |
Nom IUPAC |
N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
Clé InChI |
VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCSP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


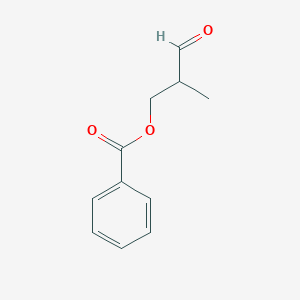
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
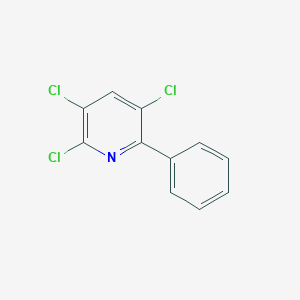
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)

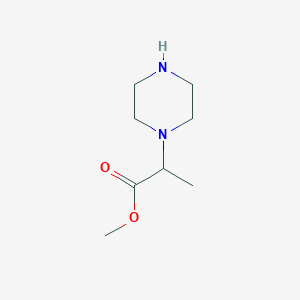
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
